molecular formula C13H17ClN2O2 B079529 2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one CAS No. 165751-24-6

2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one

Cat. No.: B079529
CAS No.: 165751-24-6
M. Wt: 268.74 g/mol
InChI Key: RPIUVSKDSUONAI-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one typically involves the reaction of 1-(3-methoxyphenyl)piperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound .

Scientific Research Applications

Synthesis and Structural Characterization

The compound can be synthesized through a series of reactions involving piperazine derivatives and chloroacetylation processes. The synthesis typically involves the following steps:

  • Formation of Piperazine Derivative : The initial step often includes the alkylation of piperazine with appropriate aryl groups to yield a substituted piperazine.
  • Chloroacetylation : The piperazine derivative is then subjected to chloroacetylation to introduce the chloroacetyl functional group.

Table 1: Synthesis Overview of 2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one

StepReagent/ConditionProduct
1Piperazine + Aryl halidePiperazine derivative
2Chloroacetyl chloride + DCM/H2OThis compound

Anticancer Properties

Research indicates that compounds related to this compound exhibit notable anticancer activity. For instance, derivatives have shown significant inhibition of tubulin polymerization, crucial for cancer cell division.

Table 2: Anticancer Activity Comparison

CompoundIC50 (μM)Target
This compoundTBDTubulin polymerization
Combretastatin-A47.78Tubulin polymerization

Psychoactive Substance Identification

The compound has also been identified in studies focusing on new psychoactive substances (NPS). Its structural characteristics allow for detection using advanced analytical techniques such as liquid chromatography and mass spectrometry.

Table 3: Detection Methods for Psychoactive Substances

MethodDescription
Liquid Chromatography-Mass Spectrometry (LC-MS)Used for qualitative analysis of psychoactive substances
Nuclear Magnetic Resonance (NMR)Structural elucidation of compounds

Therapeutic Potential

The therapeutic implications of this compound extend into areas such as:

  • Antidepressant Activity : Similar piperazine derivatives have been studied for their potential antidepressant effects, indicating a possible application in treating mood disorders.

Study on Anticancer Activity

In a recent study published in MDPI, researchers evaluated the anticancer properties of various piperazine derivatives, including those similar to this compound. The findings highlighted significant cytotoxic effects against multiple cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

Psychoactive Substance Analysis

Another study focused on the identification of psychoactive substances among drug users reported the presence of compounds structurally related to this compound. The research emphasized the importance of continuous monitoring and analysis of new psychoactive substances due to their evolving nature in illicit markets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to interact with multiple receptor types makes it a versatile compound in medicinal chemistry .

Biological Activity

2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one, commonly referred to as 2-CMPE, is a synthetic compound belonging to the class of piperazine derivatives. These derivatives are well-known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry. This article explores the biological activity of 2-CMPE, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.

Target Receptor : The primary target of 2-CMPE is the 5-HT1A neuroreceptor , a subtype of serotonin receptor implicated in various neurological and psychiatric disorders.

Binding Affinity : 2-CMPE exhibits high binding affinity for the 5-HT1A receptor, suggesting its potential role as an antagonist. This interaction likely influences serotonin signaling pathways, which are crucial for mood regulation and anxiety responses.

Biochemical Pathways : The compound's action on the 5-HT1A receptor indicates its involvement in neurotransmitter modulation, particularly serotonin (5-hydroxytryptamine, 5-HT), which plays a vital role in central nervous system functions and psychiatric conditions.

Pharmacological Effects

Research indicates that 2-CMPE may possess several pharmacological properties:

  • Antidepressant Activity : Due to its interaction with serotonin receptors, 2-CMPE has been investigated for potential antidepressant effects. Studies suggest that compounds targeting the 5-HT1A receptor can alleviate symptoms of depression by enhancing serotonergic transmission.
  • Antipsychotic Potential : The compound's ability to modulate serotonin pathways also positions it as a candidate for antipsychotic drug development. Its structural similarity to known antipsychotics may enhance its efficacy in treating psychotic disorders .

In Vitro Studies

In vitro studies have demonstrated that 2-CMPE can effectively bind to the 5-HT1A receptor, leading to significant alterations in cellular signaling pathways associated with mood regulation. For instance, binding assays indicated a competitive inhibition pattern against serotonin, reinforcing its role as a potential therapeutic agent in mood disorders .

Case Studies

Several studies have explored the therapeutic implications of piperazine derivatives similar to 2-CMPE:

  • A study highlighted the synthesis of various piperazine derivatives and their selective activity against Chlamydia infections. This underscores the broader applicability of piperazine compounds beyond neurological disorders .
  • Another investigation into piperazine-based compounds revealed moderate antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that structural modifications could enhance antimicrobial properties while retaining neuropharmacological activities .

Comparison with Similar Compounds

To better understand the unique properties of 2-CMPE, it is beneficial to compare it with similar compounds:

Compound NameStructureBiological ActivityNotes
1-(2-Methoxyphenyl)piperazineStructureAntidepressantUsed in various pharmaceuticals
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-oneN/ALigand discoveryEmployed in fragment-based drug design
3-(Piperazin-1-yl)-1,2-benzothiazoleN/AAntibacterialNotable for its broad-spectrum activity

Properties

IUPAC Name

2-chloro-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-18-12-4-2-3-11(9-12)15-5-7-16(8-6-15)13(17)10-14/h2-4,9H,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIUVSKDSUONAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10564885
Record name 2-Chloro-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165751-24-6
Record name 2-Chloro-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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